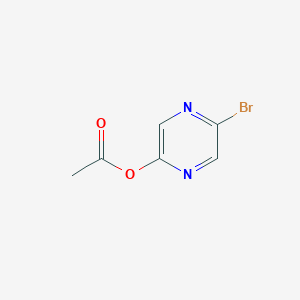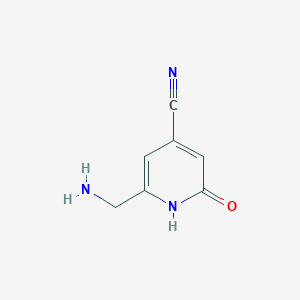
3-Cyclopropoxy-4-ethyl-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-4-ethyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound is part of the trifluoromethylpyridine family, which is known for its unique physicochemical properties due to the presence of both the trifluoromethyl group and the pyridine ring . These properties make it a valuable intermediate in the synthesis of various agrochemical and pharmaceutical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation reaction using a trifluoromethyl-containing building block . This method involves the reaction of a suitable precursor with a trifluoromethylating agent under controlled conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of trifluoromethylpyridine derivatives often involves large-scale reactions using specialized equipment to ensure high yield and purity . The process may include steps such as distillation, crystallization, and purification to isolate the final product. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-4-ethyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-4-ethyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and properties.
Industry: Utilized in the development of agrochemicals for crop protection.
Mecanismo De Acción
The biological activities of 3-Cyclopropoxy-4-ethyl-5-(trifluoromethyl)pyridine are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . These properties allow the compound to interact with specific molecular targets and pathways, leading to its observed effects. The exact mechanism of action may involve binding to enzymes or receptors, altering their activity and resulting in the desired biological response .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
4-(Trifluoromethyl)pyridine: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
3-Cyclopropoxy-4-ethyl-5-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy and ethyl groups, which confer distinct chemical and biological properties compared to other trifluoromethylpyridine derivatives . These unique features make it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H12F3NO |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-4-ethyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H12F3NO/c1-2-8-9(11(12,13)14)5-15-6-10(8)16-7-3-4-7/h5-7H,2-4H2,1H3 |
Clave InChI |
QOZRWTYQNYMJJE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=NC=C1C(F)(F)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14849766.png)


![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14849773.png)


